1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone
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Overview
Description
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 . It is a solid substance with a light yellow appearance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to the pyrimidine ring . The ethanone group is also attached to the pyrimidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.12 . It is a solid at room temperature and should be stored in a cool, dry place . The exact boiling point is not specified .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antifungal activities. Some of these derivatives demonstrated good in vitro antifungal effects against pathogens such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These findings suggest potential applications in agriculture and plant protection.
- The same derivatives were also tested for insecticidal properties. While their activity was moderate compared to the reference compound chlorantraniliprole, they still exhibited efficacy against pests like Mythimna separata and Spodoptera frugiperda . These results hint at possible applications in pest control.
- The synthesized compounds were evaluated for anticancer activity. Although their potency was lower than that of doxorubicin, they still showed certain effects against cancer cell lines such as PC3, K562, Hela, and A549 . Further research could explore their use in cancer therapy.
- While not directly studied for this compound, its trifluoromethyl group resembles other estrogen receptor modulators. For instance, PHTPP is a selective estrogen receptor β (ERβ) antagonist with potential applications in distinguishing ERα and ERβ activities . Investigating similar effects for this compound could be worthwhile.
- Given the compound’s unique structure, it might serve as a scaffold for designing novel antiviral agents. Researchers could explore its potential against various viral infections using in vitro and in silico approaches .
- Although not directly related to this specific compound, pyrimidine derivatives containing a urea moiety have been synthesized and evaluated for antitumor activity. Some of these derivatives exhibited moderate effects against human tumor cells . Considering the structural similarities, further investigation could explore antitumor applications for our compound.
Antifungal Properties
Insecticidal Activity
Anticancer Potential
Estrogen Receptor Modulation
Antiviral Research
Urea Moiety Derivatives for Antitumor Activity
Mechanism of Action
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c1-4(13)5-2-11-6(12-3-5)7(8,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPMJCITMDCSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | |
CAS RN |
1367970-52-2 |
Source
|
Record name | 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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